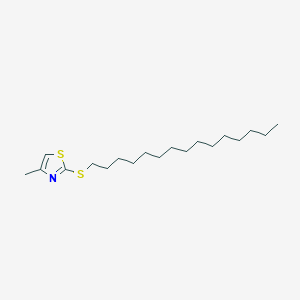
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol typically involves the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one. This process can be carried out using various reducing agents under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify its structure.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects . The molecular targets include DNA, where the compound binds and induces structural changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: A closely related compound with similar structural features.
1-Hydroxypyrene: Another PAH derivative with hydroxyl functional groups.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol.
Uniqueness
This compound is unique due to its specific methyl and hydroxyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
87550-04-7 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
10-methyl-8,9-dihydro-7H-benzo[a]pyren-10-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-12-15-8-7-13-4-2-5-14-9-10-17(20(16)21)19(15)18(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
InChI-Schlüssel |
WHXFFPMWYNINEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




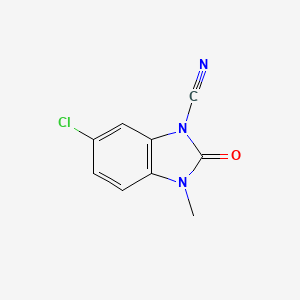
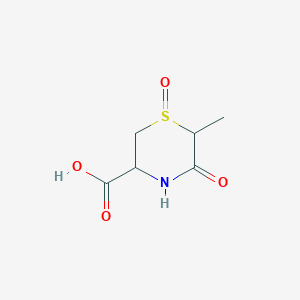
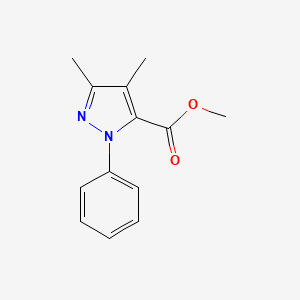

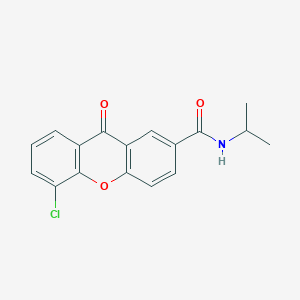

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
